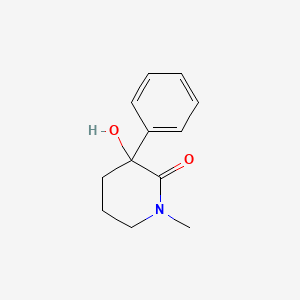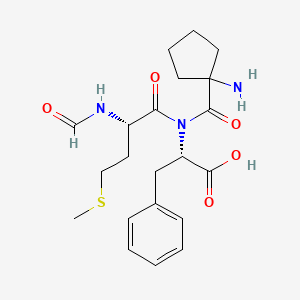
1,3-Dimethylguanidin
Übersicht
Beschreibung
1,3-Dimethylguanidine is a highly reactive, nitrogen-containing compound with a variety of industrial and research applications. It is a white, crystalline solid with a melting point of 97-98°C and a boiling point of 208°C. It is soluble in water, methanol, ethanol, and acetone, and insoluble in benzene. 1,3-Dimethylguanidine is commonly used as a curing agent in rubber production, a catalyst in organic synthesis, and as a component in pharmaceuticals, agrochemicals, and specialty chemicals. In recent years, it has also become a popular reagent in scientific research due to its versatile reactivity and its ability to catalyze a variety of reactions.
Wissenschaftliche Forschungsanwendungen
Biologische Anwendungen
- Zellüberleben und Entzündung: Jüngste Forschungsergebnisse deuten darauf hin, dass 1,3-DMG das Überleben von T-Zellen beeinflusst, was es für chronisch-entzündliche Erkrankungen und Krebs relevant macht .
Analytische Chemie
Bench Chem. “2-Oxo-5-(3,3-dimethylguanidin-1-yl)pentansäure: Wissenschaftliche Forschungsanwendungen.” Link
Wirkmechanismus
Target of Action
1,3-Dimethylguanidine, also known as Metformin, primarily targets the AMP-activated protein kinase (AMPK) pathway . AMPK is a key player in cellular energy homeostasis and is activated under conditions of low energy. Metformin’s activation of AMPK leads to a cascade of events that result in the inhibition of gluconeogenesis and the stimulation of glucose uptake .
Mode of Action
Metformin interacts with its targets by inhibiting the mitochondrial respiratory chain complex-1 . This inhibition leads to a decrease in ATP production and an increase in AMP levels, which in turn activates AMPK . The activation of AMPK initiates a series of events that improve insulin sensitivity, inhibit gluconeogenesis, and promote glucose uptake in peripheral tissues .
Biochemical Pathways
The primary biochemical pathway affected by Metformin is the AMPK pathway . Activation of AMPK leads to the inhibition of the gluconeogenesis pathway in the liver, reducing hepatic glucose output . Additionally, AMPK activation enhances glucose uptake in skeletal muscle and adipose tissue, further contributing to the lowering of blood glucose levels .
Pharmacokinetics
Metformin’s absorption occurs mainly in the small intestine, and it has an oral bioavailability of 50 - 60% . It is excreted unmetabolized from the kidneys, and its half-life is about 5 hours . These properties impact the drug’s bioavailability and determine the dosing regimen.
Result of Action
The molecular and cellular effects of Metformin’s action include the reduction of hepatic glucose production, the increase of glucose uptake in peripheral tissues, and the improvement of insulin sensitivity . These effects collectively lead to a decrease in blood glucose levels, making Metformin an effective treatment for type 2 diabetes .
Action Environment
Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of Metformin. A balanced diet and regular exercise can enhance the drug’s efficacy by improving insulin sensitivity. Additionally, the drug’s stability can be affected by factors such as pH and temperature, which should be considered during storage .
Biochemische Analyse
Biochemical Properties
1,3-Dimethylguanidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including those involved in nitrogen metabolism. For instance, 1,3-Dimethylguanidine has been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in various physiological processes . Additionally, it interacts with proteins involved in cellular respiration and energy production, influencing their activity and stability.
Cellular Effects
The effects of 1,3-Dimethylguanidine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1,3-Dimethylguanidine can modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . This modulation affects various cellular processes, including glucose uptake, lipid metabolism, and mitochondrial biogenesis. Furthermore, 1,3-Dimethylguanidine has been shown to impact the expression of genes involved in oxidative stress response, thereby influencing cellular resilience to stress conditions.
Molecular Mechanism
At the molecular level, 1,3-Dimethylguanidine exerts its effects through several mechanisms. It binds to specific biomolecules, altering their conformation and activity. For example, 1,3-Dimethylguanidine can inhibit the activity of mitochondrial respiratory chain complex I, leading to reduced ATP production and activation of compensatory pathways . This inhibition triggers a cascade of events, including the activation of AMPK and subsequent changes in gene expression related to energy metabolism and stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dimethylguanidine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 1,3-Dimethylguanidine can lead to sustained activation of AMPK and persistent changes in cellular metabolism. These temporal effects highlight the potential of 1,3-Dimethylguanidine as a tool for studying chronic metabolic alterations in vitro and in vivo.
Dosage Effects in Animal Models
The effects of 1,3-Dimethylguanidine vary with dosage in animal models. At low doses, the compound has been shown to enhance glucose uptake and improve insulin sensitivity . At higher doses, 1,3-Dimethylguanidine can induce toxic effects, including mitochondrial dysfunction and oxidative stress . These dosage-dependent effects underscore the importance of careful dose optimization in experimental studies to balance efficacy and safety.
Metabolic Pathways
1,3-Dimethylguanidine is involved in several metabolic pathways, particularly those related to nitrogen metabolism and energy production. It interacts with enzymes such as nitric oxide synthase and mitochondrial respiratory chain complexes, influencing their activity and the overall metabolic flux . Additionally, 1,3-Dimethylguanidine can affect the levels of key metabolites, including ATP, NADH, and reactive oxygen species, thereby modulating cellular energy status and redox balance.
Transport and Distribution
Within cells and tissues, 1,3-Dimethylguanidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its small size and hydrophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and intracellular distribution. The compound tends to accumulate in mitochondria, where it exerts its primary biochemical effects by interacting with mitochondrial enzymes and influencing energy production.
Subcellular Localization
The subcellular localization of 1,3-Dimethylguanidine is primarily within the mitochondria . This localization is crucial for its activity, as it allows the compound to directly interact with mitochondrial enzymes and modulate their function. Post-translational modifications and targeting signals may play a role in directing 1,3-Dimethylguanidine to the mitochondria, ensuring its effective participation in cellular energy metabolism and stress response.
Eigenschaften
IUPAC Name |
1,2-dimethylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3/c1-5-3(4)6-2/h1-2H3,(H3,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINDOXZENKYESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3324-71-8 | |
| Record name | Dimethylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3324-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dimethylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What insights do the studied 1,3-dimethylguanidine derivatives offer about the structural features of this chemical class?
A1: The research highlights key structural characteristics of 1,3-dimethylguanidine derivatives:
- Planar Geometry: Both studies reveal a nearly planar arrangement of the central carbon and the three nitrogen atoms within the guanidine group. [, ]
Q2: Can you elaborate on the impact of substituents on the conformation of 1,3-dimethylguanidine derivatives based on the provided research?
A2: Yes, the research demonstrates the influence of substituents on molecular conformation:
- 2-Cyano-1,3-dimethylguanidine: This molecule adopts a staggered conformation, likely influenced by the steric and electronic properties of the cyano group. []
- 2,2′-o-phenylenebis(1,3-dimethylguanidine): In this molecule, the two guanidyl groups lie almost coplanar with the central benzene ring. [] This conformation suggests potential for conjugation between the guanidine groups and the aromatic system, which could influence the molecule's electronic properties and reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-3-[ethoxy(hydroxy)phosphoryl]propanoic acid](/img/structure/B1196886.png)


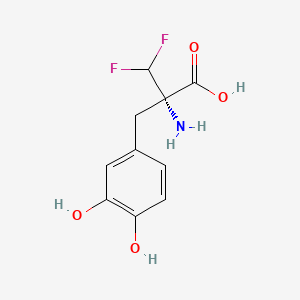
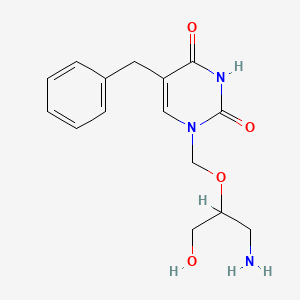
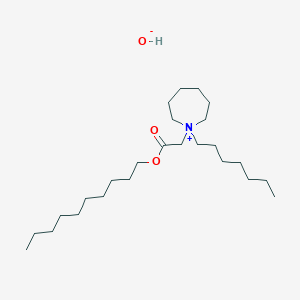

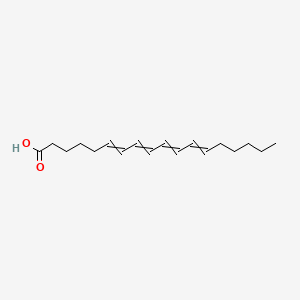

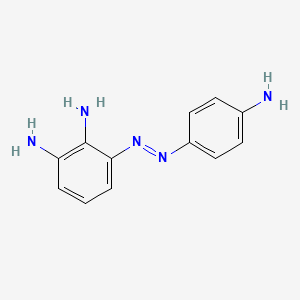
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)
